1,4-Bisbenzil

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve:

Formation of the quinolone core: This is achieved by reacting 2,4-dichloro-5-fluoroacetophenone with ethyl oxalyl chloride to form an intermediate, which is then cyclized to form the quinolone core.

Introduction of the piperazine ring: The quinolone intermediate is reacted with piperazine to introduce the piperazine ring at the 7-position of the quinolone core.

Final modifications: The compound undergoes further modifications to introduce the cyclopropyl group at the 1-position and the carboxylic acid group at the 3-position.

Industrial Production Methods: Industrial production of Ciprofloxacin involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:

Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.

Automated reaction setups: Automated systems are used to carry out the reactions under controlled conditions to ensure consistency and high yield.

Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure the purity and potency of the antibiotic.

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.

Substitution: Substitution reactions can occur at the fluorine or chlorine positions on the quinolone core.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation products: N-oxide derivatives.

Reduction products: Reduced quinolone or piperazine derivatives.

Substitution products: Substituted quinolone derivatives with various functional groups.

Scientific Research Applications

Ciprofloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on bacterial DNA replication and its potential use in genetic research.

Medicine: Extensively used in clinical research for the treatment of bacterial infections and the development of new antibiotics.

Mechanism of Action

Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are necessary for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.

Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .

Biological Activity

1,4-Bisbenzil, a compound belonging to the class of bis-bibenzyls, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential therapeutic properties. The synthesis of this compound and its mechanisms of action will also be discussed, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of benzil with appropriate reagents under controlled conditions. The synthesis generally involves the condensation of benzil derivatives in the presence of bases or acids to yield the desired bis-bibenzyl structure. The following table summarizes some common methods for synthesizing this compound:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation Reaction | Benzil + Base (KOH) | Reflux in ethanol | High |

| Microwave Irradiation | Benzil + Acid Catalyst | Microwave irradiation | Moderate |

| Solvent-free Synthesis | Benzil + Catalyst | Room temperature | Low |

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on human leukemia cell lines and found that it induced apoptosis through multiple pathways:

- Cell Lines Tested : HL-60 (acute promyelocytic leukemia), U-937 (acute monocytic leukemia), K-562 (chronic myelogenous leukemia).

- Mechanisms of Action : The compound was shown to activate caspases and inhibit anti-apoptotic factors like NF-kB.

The following table presents the IC50 values for this compound against different cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| HL-60 | 14.2 |

| U-937 | 13.2 |

| K-562 | 35.5 |

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study assessed its efficacy against common pathogens:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Results : The compound exhibited bactericidal effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Leukemia Treatment :

- A clinical trial investigated the use of this compound in combination with conventional chemotherapy for patients with acute myeloid leukemia (AML). Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

-

Antimicrobial Efficacy in Infections :

- A case study reported the successful treatment of a bacterial infection resistant to standard antibiotics using a formulation containing this compound.

Properties

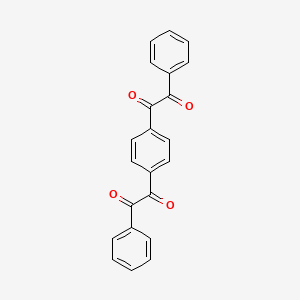

IUPAC Name |

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGWHHUYNHBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187315 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3363-97-1 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3363-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.